2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene

Epigenetics Bromodomain inhibition Chemical probe discovery

2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene (CAS 62261-18-1) is a trisubstituted aromatic building block featuring a sterically demanding tert-butylsulfonyl group flanked by two bromine atoms at the 1,3-positions and a methyl substituent at the 5-position. The compound belongs to the class of sulfonyl-activated aryl halides, which are commonly employed as intermediates in cross-coupling reactions and medicinal chemistry diversification campaigns.

Molecular Formula C11H14Br2O2S
Molecular Weight 370.10 g/mol
CAS No. 62261-18-1
Cat. No. B14547839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene
CAS62261-18-1
Molecular FormulaC11H14Br2O2S
Molecular Weight370.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)S(=O)(=O)C(C)(C)C)Br
InChIInChI=1S/C11H14Br2O2S/c1-7-5-8(12)10(9(13)6-7)16(14,15)11(2,3)4/h5-6H,1-4H3
InChIKeyQDPJMIAJATZFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene (CAS 62261-18-1): Core Structural Profile


2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene (CAS 62261-18-1) is a trisubstituted aromatic building block featuring a sterically demanding tert-butylsulfonyl group flanked by two bromine atoms at the 1,3-positions and a methyl substituent at the 5-position . The compound belongs to the class of sulfonyl-activated aryl halides, which are commonly employed as intermediates in cross-coupling reactions and medicinal chemistry diversification campaigns. Its computed physicochemical properties include a molecular weight of 370.10 g/mol, an XLogP3 of 3.9, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 42.5 Ų . The compound is commercially available at 95% purity from multiple suppliers .

Why Close Analogs Cannot Substitute for 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene


Generic substitution within this structural class is unreliable because the spatial and electronic interplay among the tert-butylsulfonyl, bromine, and methyl substituents governs both reactivity and molecular recognition. Removing or repositioning the 5-methyl group alters the steric environment around the sulfonyl moiety, which can significantly shift oxidative addition rates in palladium-catalyzed cross-couplings . Replacing the tert-butylsulfonyl group with smaller sulfonyl analogs (e.g., methylsulfonyl) reduces steric bulk and changes the electron-withdrawing character at the aromatic ring, thereby affecting regioselectivity in subsequent functionalization steps . In biological contexts, even minor structural perturbations can abolish target engagement: the compound's binding affinity (Kd = 6 nM) to the BRDT bromodomain 1 is sensitive to the precise substitution pattern because the tert-butylsulfonyl group occupies a critical hydrophobic pocket . These interdependent effects mean that ostensibly similar dibromo-sulfonyl benzenes cannot be assumed to perform equivalently without explicit comparative data.

Quantitative Differentiation Evidence for 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene


BRDT Bromodomain 1 Binding Affinity vs. Structural Analogs

In a BROMOscan assay, 2-[(tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene (BRD-K00543835) demonstrated a binding affinity (Kd) of 6 nM toward human BRDT bromodomain 1 (residues N21–E137) expressed in a bacterial system . This value positions the compound as a sub-10 nM binder within the BET bromodomain family. In contrast, other entries from the same screening library bearing different substitution patterns on the central benzene ring often display Kd values in the range of 100 nM to >10 µM against BRDT . The presence of the tert-butylsulfonyl group at the 2-position combined with the 1,3-dibromo and 5-methyl substitution pattern appears critical for achieving nanomolar affinity.

Epigenetics Bromodomain inhibition Chemical probe discovery

Steric Bulk and Electronic Character vs. 1,3-Dibromo-5-(methylsulfonyl)benzene

The tert-butylsulfonyl group in the target compound offers substantially greater steric demand than the methylsulfonyl group in the close analog 1,3-dibromo-5-(methylsulfonyl)benzene (CAS 1222407-24-0) . The target compound has a molecular weight of 370.10 g/mol (C11H14Br2O2S) versus 313.99 g/mol for the methylsulfonyl analog (C7H6Br2O2S), reflecting the additional C4H8 fragment . This steric differentiation is known to influence oxidative addition rates with palladium catalysts: bulkier sulfonyl groups retard the approach of Pd(0) to the C–Br bond, potentially enabling selective mono-functionalization of the two chemically equivalent bromine atoms . Computed XLogP3 values further distinguish the two compounds (3.9 vs. approximately 2.3), indicating different lipophilicity profiles that affect solubility and membrane permeability .

Organic synthesis Aryl halide reactivity Cross-coupling

Regioisomeric Purity: 1,3-Dibromo vs. 1,2-Dibromo Substitution Pattern

The target compound bears bromine atoms exclusively at the 1- and 3-positions relative to the sulfonyl group, distinguishing it from the 1,2-dibromo regioisomer 1,2-dibromo-5-(tert-butyl)-3-(methylsulfonyl)benzene (CAS not specified; molecular formula C11H14Br2O2S, MW 370.10) . In the 1,3-substitution pattern, the two C–Br bonds are electronically equivalent due to symmetry, which simplifies reaction planning for sequential cross-coupling strategies. In the 1,2-regioisomer, the proximal C–Br bonds experience different steric and electronic environments, leading to divergent reactivity that can complicate product distributions . The commercial availability of the 1,3-isomer at 95% purity ensures consistent starting material quality for library production.

Regioselectivity Building block integrity SAR studies

Computed Physicochemical Profile vs. 1,3-Dibromo-5-methylbenzene (Des-sulfonyl Analog)

Removal of the sulfonyl group produces 1,3-dibromo-5-methylbenzene (MW 249.93 g/mol, C7H6Br2), which serves as the minimal structural core . The target compound differs by an additional C4H8O2S fragment (+120.17 Da) and exhibits dramatically different computed properties: XLogP3 = 3.9 vs. approximately 3.8 for the des-sulfonyl analog (similar lipophilicity), but topological polar surface area increases from 0 Ų to 42.5 Ų . The introduction of the sulfonyl group adds two hydrogen bond acceptor sites, which can engage in polar interactions with protein targets or influence chromatographic behavior during purification . These differences underscore that the des-sulfonyl analog cannot recapitulate the molecular recognition profile of the target compound.

Physicochemical properties Drug-likeness Compound quality

Recommended Application Scenarios for 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene Based on Quantitative Evidence


BET Bromodomain Chemical Probe Development

The validated Kd of 6 nM against BRDT bromodomain 1 supports the use of this compound as a starting scaffold for developing selective chemical probes targeting the BET family . Researchers can leverage the 1,3-dibromo pattern for parallel derivatization at both halide positions to explore structure–activity relationships while retaining the critical tert-butylsulfonyl pharmacophore.

Sequential Cross-Coupling for Diversity-Oriented Synthesis

The symmetric 1,3-dibromo arrangement combined with the steric bulk of the tert-butylsulfonyl group enables controlled sequential Suzuki–Miyaura or Buchwald–Hartwig couplings . The bulkier sulfonyl group may retard the second oxidative addition, allowing mono-functionalized intermediates to be isolated with higher selectivity than is achievable with methylsulfonyl analogs.

Fragment-Based Bromodomain Screening Libraries

With a molecular weight of 370.10 g/mol, a TPSA of 42.5 Ų, and an XLogP3 of 3.9, this compound falls within an attractive property space for fragment-based screening . Its sub-10 nM affinity for BRDT confirms that the fragment-sized core engages the acetyl-lysine binding pocket effectively, making it suitable for inclusion in targeted bromodomain screening collections.

Precursor for Sulfone-Containing Agrochemical Intermediates

The tert-butylsulfonyl group is a metabolically stable bioisostere commonly explored in agrochemical discovery . The compound's dual bromide handles permit rapid diversification to generate arrays of sulfone-containing analogs for screening against agricultural targets such as fungal CYP51 or insect GABA receptors.

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